Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine is a complex organic compound that features a cyclohexene ring, a morpholine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine typically involves multi-step organic reactions. One possible route could include the following steps:
Formation of the Cyclohexene Ring: Starting with a suitable precursor, such as cyclohexanol, the cyclohexene ring can be formed through dehydration reactions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, using reagents like morpholine and appropriate leaving groups.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexane ring and an amine group.
Morpholine: A compound with a morpholine ring, commonly used in organic synthesis.
Cyclohexene: A compound with a cyclohexene ring, used as a precursor in various chemical reactions.
Uniqueness
Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine is unique due to its combination of a cyclohexene ring, a morpholine ring, and an amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-2,14-15H,3-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFOYVRKFPXBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389987 |
Source
|
Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-92-3 |
Source
|
Record name | N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436096-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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